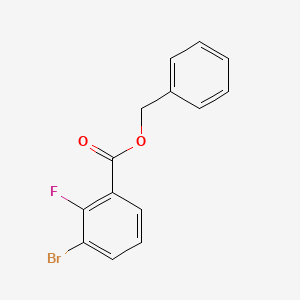

3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Beschreibung

BenchChem offers high-quality 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 3-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJPPGFEHZAVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of building blocks dictates the efficiency of the entire drug development pipeline. 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (also known as Benzyl 3-bromo-2-fluorobenzoate) is a highly specialized, polyfunctional scaffold[1]. It integrates an orthogonal protecting group (benzyl ester) with a highly programmable aromatic core (C3-bromine for cross-coupling, C2-fluorine for SNAr and lipophilicity modulation)[2][3][4]. This whitepaper provides a rigorous, self-validating technical framework for researchers utilizing this compound in advanced synthetic workflows.

Physicochemical Data & Structural Profiling

Understanding the baseline physicochemical properties of this compound is critical for designing appropriate solvent systems, purification methods, and analytical methods.

| Property | Value |

| Chemical Name | Benzyl 3-bromo-2-fluorobenzoate |

| Synonyms | 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester |

| CAS Registry Number | 1286277-44-8 |

| Molecular Formula | C14H10BrFO2 |

| Molecular Weight | 309.13 g/mol |

| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC=CC(Br)=C2F |

| General Appearance | Colorless to pale yellow liquid/solid |

Data sourced from authoritative chemical registries[1].

Mechanistic Role in Advanced Drug Development

The Benzyl Ester as an Orthogonal Protecting Group

In multi-step syntheses, particularly those involving peptides or complex small molecules, the carboxylic acid moiety must be masked to prevent unwanted amidation or self-condensation. The benzyl ester is a premier choice for orthogonal protection [5][6].

-

Stability: It is highly resistant to the acidic conditions (e.g., Trifluoroacetic acid, TFA) typically used to remove Boc protecting groups, as well as mild basic conditions[2][6].

-

Cleavage: It can be cleanly and selectively removed via catalytic hydrogenolysis (H₂, Pd/C), leaving other acid- or base-labile protecting groups entirely intact[2][5].

Regioselective Functionalization: C3-Bromine and C2-Fluorine

The aromatic core of this scaffold is a masterclass in electronic tuning:

-

C3-Bromine (Cross-Coupling): The bromine atom serves as an excellent leaving group for Palladium-catalyzed organometallic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3][7][8].

-

C2-Fluorine (Electronic Modulation): The highly electronegative fluorine atom exerts a strong inductive effect. This not only accelerates the oxidative addition of Palladium at the adjacent C3 position but also highly activates the ring for Nucleophilic Aromatic Substitution (SNAr)[3][4]. Furthermore, fluorine incorporation is a proven strategy in drug design to enhance metabolic stability and modulate pKa[4].

Mechanistic reactivity profile of Benzyl 3-bromo-2-fluorobenzoate in drug synthesis.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , complete with causality explanations and in-process controls.

Protocol A: Synthesis of Benzyl 3-bromo-2-fluorobenzoate via Alkylation

Causality & Design: Cesium carbonate (Cs₂CO₃) is selected over weaker bases because the large ionic radius of the cesium cation creates a highly nucleophilic, solvent-separated carboxylate anion in polar aprotic solvents like DMF. This ensures rapid, quantitative esterification with benzyl bromide while preventing side reactions[2].

-

Preparation: Dissolve 3-Bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Activation: Add Cs₂CO₃ (0.6 eq) and stir at room temperature for 15 minutes to form the cesium salt[2].

-

Alkylation: Dropwise add Benzyl bromide (1.1 eq). Stir at room temperature for 2-4 hours.

-

Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Validation System: Analyze via LC-MS. The reaction is complete when the starting acid mass disappears and the ester mass [M+H]⁺ at ~310 m/z appears[1]. TLC (Hexanes/EtOAc) will reveal a new, highly UV-active, less polar spot.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: A biphasic solvent system (Dioxane/Water) is critical here; it simultaneously dissolves the lipophilic benzyl ester and the inorganic base (Na₂CO₃) required to activate the boronic acid for the transmetalation step[9].

-

Setup: In a Schlenk flask, combine Benzyl 3-bromo-2-fluorobenzoate (1.0 eq), the desired Arylboronic acid (1.5 eq), and Na₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water[9][10].

-

Degassing: Sparge the mixture with Argon for 15 minutes to prevent catalyst oxidation.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90°C under Argon for 12 hours[9].

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via silica gel flash chromatography.

-

Validation System: Monitor via LC-MS for the disappearance of the characteristic 1:1 isotopic bromine doublet (m/z 309/311). The product mass will reflect the exact mass of the new biaryl linkage.

Protocol C: Chemoselective Deprotection via Catalytic Hydrogenolysis

Causality & Design: Catalytic hydrogenolysis selectively cleaves the benzylic C-O bond without affecting newly formed biaryl linkages or orthogonal protecting groups (e.g., Boc). The reaction is thermodynamically driven by the formation of toluene as a stable byproduct[5][11].

-

Setup: Dissolve the cross-coupled benzyl ester intermediate in Methanol or Ethyl Acetate (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert atmosphere (Argon) to prevent combustion[2][12].

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours[2].

-

Workup: Filter the suspension through a pad of Celite to remove the Palladium catalyst. Concentrate the filtrate to yield the free carboxylic acid.

-

Validation System: ¹H-NMR is the gold standard for this step. The complete disappearance of the benzylic -CH₂- singlet at ~5.3 ppm and the aromatic benzyl protons at ~7.3 ppm confirms quantitative deprotection.

Workflow: Benzyl protection, cross-coupling, and orthogonal deprotection of the scaffold.

Analytical Characterization Standards

To ensure the highest level of trust and reproducibility (E-E-A-T), synthesized batches of Benzyl 3-bromo-2-fluorobenzoate must meet the following analytical thresholds:

-

HPLC: >98% purity (UV detection at 254 nm).

-

LC-MS (ESI+): Dominant peaks at m/z 309.0 and 311.0, reflecting the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br)[1].

-

¹H-NMR (CDCl₃): Must clearly resolve the benzylic CH₂ singlet (~5.3 ppm, 2H), the benzyl aromatic multiplet (~7.3-7.5 ppm, 5H), and the distinct coupling patterns of the fluorinated core ring system.

References

- BLD Pharm.

- Wikipedia. Protecting group.

- Benchchem. Benzyl Ester vs.

- ETH Zurich. Protecting Groups.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Benchchem. 3-Bromo-2-chloro-6-fluorobenzoic acid.

- Journal of Medicinal Chemistry - ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Smolecule. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.

- Google Patents. WO2016015593A1 - FACTOR XIa INHIBITORS.

- European Patent Office via Googleapis.

- Google Patents. WO2022175752A1 - Tyk2 inhibitors and uses thereof.

Sources

- 1. 1286277-44-8|Benzyl 3-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-2-chloro-6-fluorobenzoic acid | 1114809-13-0 | Benchchem [benchchem.com]

- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. ethz.ch [ethz.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2022175752A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. WO2016015593A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Orthogonal Reactivity and Synthetic Utility of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester in Advanced API Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern pharmaceutical development, the strategic placement of halogens on aromatic scaffolds is a cornerstone of rational drug design. 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (CAS: 1286277-44-8) represents a highly privileged, trifunctional building block. By incorporating a bromine atom for transition-metal-catalyzed cross-coupling, a fluorine atom for conformational locking and metabolic stability, and a benzyl ester for orthogonal deprotection, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including B-Raf kinase inhibitors and CRTH2 receptor antagonists[1][2][3].

Rather than relying on traditional methyl or ethyl esters—which require harsh, base-mediated saponification that can degrade sensitive pharmacophores—the benzyl ester provides a strategically superior protecting group. It allows the carboxylic acid to remain masked during aggressive upstream cross-coupling events, only to be revealed later under mild, neutral hydrogenolysis conditions.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this intermediate is essential for predicting its behavior in biphasic reaction systems and chromatographic purifications. The quantitative data for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is summarized below[1][4].

| Property | Value | Causality / Implication in Synthesis |

| CAS Registry Number | 1286277-44-8 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C14H10BrFO2 | Indicates high lipophilicity; necessitates non-polar extraction solvents. |

| Molecular Weight | 309.13 g/mol | Used for precise stoichiometric calculations in catalytic cycles. |

| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC=CC(Br)=C2F | Defines the 1,2,3-contiguous substitution pattern on the core ring. |

| Parent Acid CAS | 161957-56-8 | The unesterified precursor, requiring specific handling due to acidity. |

| Predicted Boiling Point | ~380 °C (Extrapolated) | High boiling point dictates that purification must be done via chromatography or crystallization, not distillation. |

Mechanistic Causality: Upstream Synthesis & Logic

The synthesis of the parent acid, 3-bromo-2-fluorobenzoic acid, relies on the precise exploitation of inductive effects. The starting material, 1-bromo-2-fluorobenzene, possesses multiple aromatic protons. However, the high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, making the proton at the C3 position (ortho to fluorine) the most acidic.

When treated with a bulky, strong base like Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C), directed ortho-lithiation occurs exclusively at C3. The cryogenic temperature is a critical causal factor: if the reaction warms, the highly reactive phenyllithium intermediate will undergo elimination to form a benzyne intermediate or participate in halogen-metal exchange with the bromine atom, destroying the yield[2]. Quenching with electrophilic carbon dioxide (CO2) yields the parent acid, which is subsequently benzylated to form our target ester.

Caption: Mechanistic workflow from 1-bromo-2-fluorobenzene to the target benzyl ester.

Orthogonal Reactivity in API Design

The true value of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester lies in its orthogonal reactivity. A well-designed synthetic route utilizes each functional group in a specific sequence without interfering with the others:

-

The Bromine Atom (C3): Primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build the extended API framework[2].

-

The Fluorine Atom (C2): Can be displaced via Nucleophilic Aromatic Substitution (SNAr) if activated by an electron-withdrawing group, or retained in the final drug to provide a conformational lock (via F-H dipole interactions) and block oxidative metabolism by Cytochrome P450 enzymes[5].

-

The Benzyl Ester: Remains inert during basic cross-coupling conditions but can be seamlessly cleaved via catalytic hydrogenolysis (H2, Pd/C) to liberate the carboxylic acid for late-stage amide coupling[3].

Caption: Orthogonal reactivity map demonstrating the independent utility of the three functional groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded In-Process Controls (IPCs) so the operator can analytically prove the success of the chemical transformation before proceeding to the next step.

Protocol A: Synthesis of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Objective: Protect the carboxylic acid to prevent interference during downstream organometallic steps.

-

Reaction Setup: Charge a dried, nitrogen-flushed round-bottom flask with 3-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 1.5 eq). Causality: K2CO3 deprotonates the acid to form a highly nucleophilic carboxylate anion.

-

Electrophile Addition: Dropwise add Benzyl Bromide (BnBr, 1.1 eq) at 0 °C, then allow the mixture to warm to room temperature (20 °C) and stir for 4 hours.

-

Self-Validation (IPC): Pull a 10 µL aliquot and run Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). Validation criteria: The starting acid will streak near the baseline (Rf ~0.1), while the newly formed, highly lipophilic benzyl ester will migrate cleanly to Rf ~0.6 under UV light (254 nm).

-

Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to forcefully partition the DMF into the aqueous phase.

-

Analytical Validation: Post-concentration, analyze via 1H NMR (CDCl3). Validation criteria: The appearance of a sharp singlet at ~5.35 ppm integrating to 2H confirms the presence of the benzyl methylene group (-CH2-Ph).

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the C3 position while preserving the benzyl ester.

-

Reaction Setup: In a Schlenk tube, combine 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Phosphate (K3PO4, 2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

-

Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw or vigorous nitrogen sparging for 15 minutes. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under nitrogen flow. Seal the tube and heat to 85 °C for 12 hours.

-

Self-Validation (IPC): Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS). Validation criteria: Observe the complete disappearance of the starting material isotopic doublet (m/z 308/310, due to 79Br/81Br isotopes) and the emergence of the coupled product mass [M+H]+.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

Sources

- 1. 1286277-44-8|Benzyl 3-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. EP2282636B1 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]

- 4. 3-Bromo-2-Fluorobenzoic Acid CAS 15088-29-6 Boiling Point 298.2 ± 25.0 °C [ddvppesticide.com]

- 5. chemimpex.com [chemimpex.com]

Navigating the Molecular Landscape: A Technical Guide to the SMILES String and InChIKey of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the molecular identifiers for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a comprehensive understanding of the structure, representation, and practical application of this compound's unique digital fingerprints: the SMILES string and InChIKey.

Introduction: The Identity of a Molecule

In the realm of chemical and pharmaceutical research, the unambiguous identification of a molecule is paramount. Trivial and even systematic names can be cumbersome and prone to ambiguity. To address this, the scientific community has developed machine-readable line notations that encode the structure of a molecule into a compact string of characters. This guide focuses on two such critical identifiers for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester: the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey).

3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is a substituted aromatic compound. Its structure, featuring a bromine and a fluorine atom on the benzoic acid core, and a benzyl ester functional group, presents a unique set of properties and potential applications in medicinal chemistry and materials science. Accurate and consistent representation of this structure is crucial for database searching, computational modeling, and regulatory documentation.

Core Molecular Identifiers

The SMILES string and InChIKey for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester provide distinct yet complementary information about its structure.

| Identifier | Value |

| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC=CC(Br)=C2F |

| InChIKey | YLGINKNHWLHNSO-UHFFFAOYSA-N |

Deconstructing the SMILES String

The SMILES string is a concise representation of molecular structure.[1] For 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the SMILES O=C(OCC1=CC=CC=C1)C2=CC=CC(Br)=C2F can be interpreted as follows:

-

O=C(...): Represents the carbonyl group (C=O) of the ester.

-

(...)OCC1=CC=CC=C1: Describes the benzyloxy group. O is the ester oxygen, CC1=CC=CC=C1 represents the benzyl group, with the 1 indicating the closure of the benzene ring.

-

(...)C2=CC=CC(Br)=C2F: Details the substituted benzene ring of the benzoic acid moiety. C2=...=C2 denotes the aromatic ring, with (Br) and F indicating the bromo and fluoro substituents at their respective positions.

While SMILES are human-readable to a degree, multiple valid SMILES can exist for a single molecule.[2] To ensure consistency, a "canonical" SMILES is often used, which is a unique representation generated by a specific algorithm.

The InChI and InChIKey: A Digital Fingerprint

The International Chemical Identifier (InChI) is a more recent and standardized, non-proprietary identifier for chemical substances developed by IUPAC and NIST.[3][4] It is designed to be a unique and predictable representation of a chemical structure. The InChI for our compound is InChI=1S/C14H10BrFO2/c15-12-8-6-7-11(14(17)18-9-10-4-2-1-3-5-10)13(12)16/h1-8H,9H2.

From the InChI, a fixed-length (27-character) hash called the InChIKey is generated. The InChIKey is a powerful tool for searching and linking chemical information across different databases and web resources, as it is a near-unique and compact representation of the molecule.[5] The InChIKey for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is YLGINKNHWLHNSO-UHFFFAOYSA-N.

The workflow from a chemical structure to its SMILES and InChIKey is a fundamental process in cheminformatics.

Caption: Workflow from chemical structure to its SMILES and InChIKey representations.

Synthesis and Experimental Considerations

The synthesis of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is typically achieved through the esterification of 3-bromo-2-fluorobenzoic acid with benzyl alcohol. The choice of esterification method is critical and depends on factors such as the steric hindrance of the reactants, the presence of other functional groups, and desired reaction conditions.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[6][7][8]

-

Protocol:

-

Dissolve 3-bromo-2-fluorobenzoic acid in an excess of benzyl alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux, typically with the removal of water to drive the equilibrium towards the product.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst, remove the excess benzyl alcohol, and purify the ester, usually by column chromatography.

-

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. The steric hindrance around the carboxylic acid group due to the ortho-fluorine and meta-bromo substituents might slow down the reaction rate, necessitating harsher conditions or longer reaction times.

Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[9][10][11][12]

-

Protocol:

-

Dissolve 3-bromo-2-fluorobenzoic acid and benzyl alcohol in an aprotic solvent (e.g., dichloromethane).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The dicyclohexylurea byproduct is filtered off, and the product is isolated and purified.

-

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the benzyl alcohol. This method is often preferred for sterically hindered acids.[9]

Mitsunobu Reaction

The Mitsunobu reaction is another mild method that allows for the formation of esters with inversion of stereochemistry at the alcohol center (not relevant for benzyl alcohol).[2][13][14][15]

-

Protocol:

-

Dissolve 3-bromo-2-fluorobenzoic acid, benzyl alcohol, and triphenylphosphine in an anhydrous aprotic solvent like THF.

-

Cool the solution to 0 °C.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to proceed at room temperature.

-

Purify the product to remove triphenylphosphine oxide and the hydrazine byproduct.

-

-

Causality: The reaction proceeds through the formation of a phosphonium salt between triphenylphosphine and the azodicarboxylate. This activates the alcohol for nucleophilic attack by the carboxylate. The Mitsunobu reaction is known for its mild conditions and broad substrate scope.[16]

The choice of synthesis route is a critical decision in the drug development process, impacting yield, purity, and scalability.

Caption: Decision tree for selecting an esterification method.

Applications in Research and Drug Development

SMILES and InChIKey are indispensable tools in modern drug discovery and development.

-

Chemical Databases and Virtual Screening: These identifiers are used to index and search vast chemical databases like PubChem and ChEMBL.[5][17] In virtual screening, SMILES strings are often used as the input format for computational models that predict the biological activity of molecules.[17][18][19]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models, which correlate the chemical structure with biological activity, rely on molecular descriptors that can be calculated from SMILES representations.[20][21][22] These models help in prioritizing compounds for synthesis and testing.

-

Regulatory Submissions and Data Integrity: The use of standardized identifiers like InChI and canonical SMILES ensures data integrity and facilitates unambiguous communication of chemical structures in patents, publications, and regulatory submissions.[23]

Conclusion

The SMILES string and InChIKey of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester are more than just lines of text; they are the digital embodiment of its molecular structure. A thorough understanding of these identifiers, their generation, and their application is essential for any researcher or scientist working in the data-driven landscape of modern chemistry and drug discovery. The choice of an appropriate synthetic route, guided by an understanding of the underlying chemical principles, is equally critical for the successful utilization of this and other novel chemical entities.

References

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Dodge, J. A., & Jones, S. A. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6439-6445.

- Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.

-

Steglich Esterification Guide. (n.d.). Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 8(3), 233-253.

- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 28148-28156.

-

Southan, C., & Várkonyi, P. (2011). SMILES, SMARTS, InChI and InChIKey concepts. Examples for the... ResearchGate. Retrieved from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Williams, A. J., et al. (2012). Consistency of systematic chemical identifiers within and between small-molecule databases.

-

IUPAC. (n.d.). IUPAC SMILES+ Specification - Project Details. Retrieved from [Link]

-

InChI Trust. (n.d.). IUPAC SMILES+. Retrieved from [Link]

-

Wikipedia. (n.d.). International Chemical Identifier. Retrieved from [Link]

-

Heidenreich, H. (2026, March 2). InChI: The Worldwide Chemical Structure Identifier Standard. Retrieved from [Link]

- Saldívar-González, F. I., et al. (2021). Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products. Frontiers in Pharmacology, 12, 706611.

- Kaneko, H. (2023). Molecular Descriptors, Structure Generation, and Inverse QSAR/QSPR Based on SELFIES. ACS Omega, 8(24), 21671–21679.

-

UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. Retrieved from [Link]

- Kaneko, H. (2023). Molecular Descriptors, Structure Generation, and Inverse QSAR/QSPR Based on SELFIES. ACS Omega, 8(24), 21671–21679.

- Cortés-Ciriano, I., & Bender, A. (2021). Using Molecular Embeddings in QSAR Modeling: Does it Make a Difference?.

- Bazzi-Allahri, F., et al. (2024). SMILES-based QSAR virtual screening to identify potential therapeutics for COVID-19 by targeting 3CLpro and RdRp viral proteins. Journal of Molecular Modeling, 30(10), 305.

-

PubChem. (n.d.). Benzyl 3-bromopropanoate. Retrieved from [Link]

- Ertl, P. (2014). The SMIfp (SMILES fingerprint) Chemical Space for Virtual Screening and Visualization of Large Databases of Organic Molecules.

-

PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

- Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.

- Ianni, F., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123.

-

MolSoft LLC. (2024, October 31). Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....

-

PubChem. (n.d.). 1-Benzyl-3-bromobenzene. Retrieved from [Link]

-

MolPort. (n.d.). Compound 3-({2-[(3-methylanilino)acetyl]hydrazinylidene}methyl)phenyl 3-bromobenzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 4. hunterheidenreich.com [hunterheidenreich.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. grokipedia.com [grokipedia.com]

- 10. scribd.com [scribd.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. neovarsity.org [neovarsity.org]

- 21. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]

- 22. SMILES-based QSAR virtual screening to identify potential therapeutics for COVID-19 by targeting 3CLpro and RdRp viral proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Consistency of systematic chemical identifiers within and between small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling of Halogenated Benzoic Acid Benzyl Esters: A Comprehensive Technical Guide

Executive Summary & Structural Dynamics

Halogenated benzoic acid benzyl esters represent a critical class of intermediates in pharmaceutical synthesis, polymer chemistry, and materials science. The introduction of halogen atoms (F, Cl, Br, I) onto the benzoate ring fundamentally alters the molecule's electron density, steric profile, and thermodynamic stability. For drug development professionals and chemical engineers, a rigorous understanding of their thermodynamic properties—specifically enthalpies of formation ( ΔfH∘ ), vaporization ( ΔvapH∘ ), and sublimation ( ΔsubH∘ )—is paramount. These metrics dictate phase behavior, optimize reaction conditions, and inform scalable purification processes.

This whitepaper synthesizes field-proven experimental methodologies with thermodynamic theory, providing a self-validating framework for profiling these complex esters.

Thermodynamic Fundamentals & Halogen Effects

Enthalpy of Formation and Strain Effects

The thermodynamic stability of benzyl esters is heavily influenced by the nature and position of the halogen substituent. As demonstrated in foundational thermochemical measurements of analogous benzyl halides, deviations from standard group additivity rules highlight the presence of specific strain enthalpies and variations in carbon-halogen bond dissociation enthalpies (BDEs) 1[1]. The electron-withdrawing nature of halogens stabilizes the carboxylate core via inductive (-I) effects. However, steric hindrance—especially in ortho-substituted derivatives—can disrupt the planarity of the aromatic system, thereby increasing the internal energy and altering the standard enthalpy of formation.

Phase Transitions and Vapor Pressure Modeling

Accurate prediction of phase behavior requires robust thermodynamic modeling. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has proven highly effective for modeling the phase behavior of aqueous and organic solutions containing complex associating molecules like chlorobenzoic acids 2[2]. Halogenated benzyl benzoates exhibit extremely low volatility and high molecular weights (e.g., benzyl 3-chlorobenzoate has a MW of 246.69 g/mol and an XLogP3 of 4.6 3[3]). Sublimation enthalpies for related chlorobenzoic acids range between 128.8 and 129.9 kJ·mol⁻¹[2], providing a critical baseline for estimating the solid-to-gas transition energies of solid-state esters like benzyl 4-bromobenzoate.

Fig 1. Thermodynamic phase transition cycle validating enthalpy consistency.

Experimental Workflows & Protocols

To ensure scientific integrity, thermodynamic data must be derived through self-validating experimental systems. The thermodynamic cycle ( ΔsubH=ΔvapH+ΔfusH ) serves as an internal check for data consistency.

Protocol 1: Catalytic Synthesis and Purification

High-purity samples (>99.9%) are non-negotiable for thermodynamic measurements, as trace impurities drastically skew heat capacity and vapor pressure readings. Halogenated benzyl benzoates can be synthesized efficiently via Pd(II)-catalyzed oxidative esterification 4[4].

-

Reaction Setup : Combine the halogenated benzaldehyde (1.0 mmol), benzyl alcohol, Pd(OAc)₂ catalyst (7 mol %), and DBU (2.0 mmol) in a suitable solvent (e.g., DMSO).

-

Execution : Stir the mixture under optimized conditions until completion (monitored via TLC).

-

Isolation : Filter the post-reaction mixture through a Celite bed, extract with ethyl acetate, and wash with brine.

-

Purification : Subject the crude product to column chromatography to isolate the pure ester. This method yields benzyl 4-chlorobenzoate as a yellow oil in 78% yield[4].

Protocol 2: Transpiration Method for Vapor Pressure Determination

Due to the thermal lability of heavy esters at elevated temperatures, static vapor pressure methods often cause degradation. The transpiration method is the authoritative choice for low-volatility compounds.

-

Sample Preparation : Coat inert glass beads with the purified ester to maximize surface area and place them in a U-shaped saturator tube.

-

Equilibration : Pass an inert carrier gas (N₂) through the saturator at a constant, precisely controlled flow rate and temperature ( T±0.1 K).

-

Condensation : Trap the saturated vapor in a cold trap downstream.

-

Quantification : Determine the mass of the condensed ester using GC-FID or gravimetric analysis.

-

Thermodynamic Calculation : Calculate vapor pressure ( p ) assuming ideal gas behavior of the carrier gas. Derive ΔvapH∘ from the slope of the Clausius-Clapeyron plot ( lnp vs. 1/T ).

Protocol 3: Combustion Calorimetry

-

Pelletization : Press the solid ester (or encapsulate liquid esters in polyethylene ampoules) into a dense pellet.

-

Combustion : Ignite the sample in a static-bomb calorimeter pressurized with 3.04 MPa of high-purity oxygen.

-

Measurement : Record the temperature rise of the calorimetric fluid with a high-precision quartz thermometer.

-

Validation : Calibrate the calorimeter using standard benzoic acid. Calculate the standard massic energy of combustion ( Δcu∘ ), and subsequently derive ΔfH∘ using Hess's Law.

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summaries

The following table summarizes the physicochemical properties and synthesis yields of selected halogenated benzyl benzoates, highlighting the phase differences driven by halogen substitution.

Table 1: Physicochemical Properties of Selected Halogenated Benzyl Benzoates

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Physical State (Standard Conditions) | Synthesis Yield (Pd-Catalyzed) |

| Benzyl 3-chlorobenzoate | 246.69 | 4.6 | Liquid / Oil | ~82% |

| Benzyl 4-chlorobenzoate | 246.69 | 4.6 | Yellow Oil | 78% |

| Benzyl 4-bromobenzoate | 291.14 | 4.8 | White Solid (mp 54–56 °C) | 67% |

| Benzyl 4-(trifluoromethyl)benzoate | 280.24 | 5.2 | Yellow Oil | 86% |

*Estimated values based on structural analogs. Data aggregated from PubChem[3] and PMC[4].

Mechanistic Insights into Stability

The structural integrity of these esters during thermal processing is dictated by their bond dissociation energies. The C(sp²)–O and C(sp³)–O bonds of the ester linkage are potential sites of cleavage. However, the presence of halogens on the benzoate ring exerts an inductive electron-withdrawing effect, which strengthens the carbonyl carbon's electrophilicity but can also stabilize the carboxylate leaving group during thermal degradation.

Furthermore, modern synthetic methodologies for these compounds deliberately avoid harsh electrophilic dehydrating agents. By utilizing SNAr/SNAc cascades or photoredox pathways, chemists can maintain the integrity of oxidation-sensitive functional groups, ensuring that the thermodynamic properties measured reflect the pure, un-degraded ester 5[5], 6[6].

References

-

Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies Physical Chemistry Chemical Physics (RSC Publishing)[Link]

-

Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water ResearchGate[Link]

-

Compound 528022: Benzyl 3-chlorobenzoate - Official Data Source PubChem (NIH)[Link]

-

Organic & Biomolecular Chemistry NSF PAR[Link]

-

PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO PMC - NIH[Link]

-

Advancing Control in Polymer Chemistry eScholarship.org[Link]

Sources

- 1. Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. data.virginia.gov [data.virginia.gov]

- 4. PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO for the Selective Synthesis of Esters, Sugar-Based Analogues, and β-Hydroxy Chromanones: An 18O-Labeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Introduction: Strategic Synthesis of Fluorinated Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is particularly indispensable in the pharmaceutical and materials science sectors for the synthesis of substituted biphenyls, which are core structures in numerous biologically active compounds and advanced materials.[4][5]

This guide focuses on a substrate of significant synthetic utility: 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester . This molecule is an exemplary building block for accessing complex 2-fluoro-3-arylbenzoic acids. The strategic placement of the bromo, fluoro, and benzyl ester groups presents both opportunities and challenges in its synthetic application. The ortho-fluoro substituent can profoundly influence the electronic and conformational properties of the resulting biaryl products, a desirable feature in drug design.[3][6] The benzyl ester serves as a robust protecting group for the carboxylic acid, preventing potential interference during the coupling reaction.

These notes provide an in-depth exploration of the mechanistic principles governing the Suzuki-Miyaura coupling of this substrate, followed by detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Part 1: Scientific Principles & Mechanistic Insights

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle, which comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-Bromo-2-fluoro-benzoic acid benzyl ester.[3][9] This is often the rate-determining step. The reactivity order for halides is generally I > Br > OTf >> Cl.[8] The presence of the electron-withdrawing fluorine atom ortho to the bromine can enhance the rate of this step by making the aryl halide more electrophilic.[8]

-

Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., a phenylboronic acid) to the palladium(II) center.[2][3] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[1][7][10] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.[7]

-

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]

Causality Behind Experimental Choices

The Substrate: 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

-

Aryl Bromide : The C-Br bond is the reactive site for the initial oxidative addition. Its reactivity is a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.[8]

-

Ortho-Fluoro Group : This substituent is not merely a passive spectator. Its electron-withdrawing nature activates the C-Br bond, facilitating oxidative addition. However, its steric bulk, though minimal, can influence the choice of ligand, sometimes requiring bulkier phosphines to promote reductive elimination.

-

Benzyl Ester Protecting Group : The carboxylic acid functionality can be protonated or deprotonated depending on the reaction pH, potentially interfering with the catalyst or the base. The benzyl ester protects this group, ensuring it remains inert during the coupling. It can be readily removed post-coupling via standard methods like catalytic hydrogenation, which is a clean and high-yielding process.

The Catalyst System: Palladium Source and Ligand The choice of the palladium source and accompanying ligand is critical for a successful reaction. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern systems often employ a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed precatalyst in combination with a phosphine ligand.[11][12][13]

-

Ligands : Phosphine ligands are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle.[2]

-

Triphenylphosphine (PPh₃) : A standard, reliable ligand for many couplings.[13]

-

Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) : These "Buchwald-type" ligands often provide superior results, especially for less reactive or sterically hindered substrates. They can accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.[11][14] The development of precatalysts that quickly generate the active LPd(0) species under mild conditions has been key to coupling unstable boronic acids.[14]

-

The Base: The Activator of Transmetalation The base is essential for activating the boronic acid.[1][7] The choice of base can dramatically influence reaction outcomes.

-

Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[7][15]

-

Potassium Phosphate (K₃PO₄) is often an excellent choice, particularly for challenging couplings, as it is a strong enough base to facilitate transmetalation without promoting significant side reactions like protodeboronation (hydrolysis of the boronic acid).[7][14]

-

Carbonates (e.g., K₂CO₃) are also widely effective and are a good first choice for screening.[7][11]

-

-

Stronger bases like hydroxides (NaOH, KOH) can be effective but may increase the risk of ester hydrolysis or other side reactions.[8][15]

The Solvent System: A Medium for Biphasic Catalysis Suzuki couplings are often run in biphasic solvent systems to dissolve both the organic-soluble substrates and catalyst and the water-soluble inorganic base.[15]

-

Toluene/Water or Dioxane/Water : These are classic solvent systems that provide good solubility for a wide range of substrates.[16][17]

-

THF/Water : Another common and effective mixture.[18][19] The choice of solvent can influence reaction rates by affecting the solubility and concentration of reactive species in each phase.[15][18]

Part 2: Experimental Protocols & Data

Illustrative Reaction Parameters

The following table summarizes typical conditions that serve as a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester. Optimization may be required for specific boronic acid partners.

| Parameter | Condition | Rationale & Comments |

| Aryl Halide | 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester | 1.0 equivalent |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |

| Pd Catalyst | Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (2-3 mol%) | Common, effective, and air-stable Pd(II) precatalysts.[19][20] |

| Ligand | SPhos (4 mol%) or PPh₃ (4-6 mol%) | SPhos is recommended for higher efficiency; PPh₃ is a reliable alternative.[11] |

| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Strong, non-nucleophilic base effective for transmetalation.[7][14][21] |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents.[16][17] |

| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the reaction to completion.[17][20] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) active catalyst.[15][22] |

| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS.[17][22] |

Protocol 1: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of 3-Bromo-2-fluoro-benzoic acid benzyl ester with a generic arylboronic acid.

Materials:

-

3-Bromo-2-fluoro-benzoic acid benzyl ester (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

Toluene, anhydrous

-

Deionized Water, degassed

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser and inert gas line (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask, add 3-Bromo-2-fluoro-benzoic acid benzyl ester, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[22]

-

Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene followed by degassed deionized water via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of Toluene and 1 mL of water).[20]

-

Heating : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.[17]

-

Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.[22]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[22]

Protocol 2: Benzyl Ester Deprotection (Hydrogenolysis)

Materials:

-

Coupled Product (Benzyl Ester) (1.0 equiv)

-

Palladium on Carbon (Pd/C), 10 wt% (0.05 - 0.10 equiv by weight)

-

Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolution : Dissolve the benzyl ester product in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Catalyst Addition : Carefully add the Pd/C catalyst to the solution.

-

Hydrogen Atmosphere : Seal the flask and purge with H₂ gas (a balloon is sufficient for small scale).

-

Reaction : Stir the mixture vigorously under the H₂ atmosphere at room temperature.

-

Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration : Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentration : Rinse the filter cake with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield the deprotected carboxylic acid product.

Part 3: Workflow Visualization

Caption: General experimental workflow for synthesis and deprotection.

References

- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- ScienceDirect.

- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- BenchChem. A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.

- Wikipedia. Suzuki reaction.

- BenchChem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.

- Semantic Scholar. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-methylbenzonitrile.

- ResearchGate.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate.

- Semantic Scholar.

- PMC.

- Google Patents.

- Guidechem.

- ACS Publications. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂].

- PMC.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.

- Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Selective Hydrolysis of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

These application notes provide a detailed guide for the selective hydrolysis of 3-bromo-2-fluoro-benzoic acid benzyl ester to its corresponding carboxylic acid, a critical transformation in the synthesis of complex pharmaceutical intermediates and other fine chemicals. The primary challenge in this deprotection step is to achieve high-yield cleavage of the benzyl ester without compromising the integrity of the bromo and fluoro substituents on the aromatic ring. This document outlines several strategic approaches, including enzymatic and chemical methods, with a focus on chemoselectivity, and provides detailed protocols to guide your experimental design.

Introduction: The Challenge of Selective Deprotection

The benzyl ester is a widely utilized protecting group for carboxylic acids due to its general stability under various conditions and its susceptibility to cleavage under specific, often mild, deprotection protocols.[1][2] However, when the protected molecule also bears sensitive functionalities, such as the aryl halides in 3-bromo-2-fluoro-benzoic acid benzyl ester, the choice of deprotection method becomes critical. Aggressive hydrolytic conditions, such as strong acid or base catalysis at elevated temperatures, can lead to undesired side reactions, including dehalogenation or even decomposition of the starting material.

The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring can influence the reactivity of the ester carbonyl and the stability of the aryl-halide bonds. Therefore, a successful protocol must be highly chemoselective, targeting the benzyl C-O bond for cleavage while leaving the C-Br and C-F bonds intact. This guide explores methodologies designed to achieve this selectivity.

Strategic Approaches to Selective Hydrolysis

We will delve into three primary strategies for the selective hydrolysis of 3-bromo-2-fluoro-benzoic acid benzyl ester:

-

Enzymatic Hydrolysis: Leveraging the high specificity of enzymes, particularly lipases, to catalyze the hydrolysis under exceptionally mild conditions.

-

Metal-Mediated Hydrolysis: Employing reagents like nickel boride that have demonstrated high chemoselectivity for benzyl ester cleavage.

-

Lewis Acid-Mediated Cleavage: Utilizing Lewis acids under carefully controlled conditions to facilitate ester cleavage while minimizing side reactions.

Each approach will be discussed with respect to its mechanism, advantages, limitations, and a detailed experimental protocol.

Enzymatic Hydrolysis: The "Green" and Gentle Approach

Enzymatic hydrolysis, particularly using lipases, stands out as a premier method for achieving high chemoselectivity in ester cleavage.[3][4] Lipases are hydrolases that, in an aqueous environment, catalyze the hydrolysis of ester bonds.[5] Their catalytic activity is often highly specific to the structure of the substrate, and they operate under mild pH and temperature conditions, which is ideal for preserving sensitive functional groups like aryl halides.[6][7]

Causality Behind Experimental Choices:

The choice of lipase is paramount. Different lipases exhibit varying substrate specificities and activities in the presence of organic co-solvents which are often necessary to solubilize hydrophobic substrates like benzyl esters.[8] Screening a panel of commercially available lipases is a crucial first step. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and versatile lipase known for its broad substrate tolerance and high stability.[9] Other lipases from Pseudomonas cepacia or Candida rugosa could also be effective.[3]

The reaction medium is another critical parameter. A biphasic system or the use of a water-miscible co-solvent like DMSO or THF can be employed to bring the substrate into contact with the aqueous phase where the enzyme is active.[8] The pH of the aqueous buffer should be maintained near neutral (pH 7-8) to ensure optimal enzyme activity and prevent acid or base-catalyzed side reactions.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

-

3-Bromo-2-fluoro-benzoic acid benzyl ester

-

Immobilized Lipase (e.g., Novozym® 435, Lipase from Pseudomonas cepacia)

-

Phosphate buffer (0.1 M, pH 7.5)

-

tert-Butanol or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Magnetic stirrer and heating plate

-

Reaction vessel

Procedure:

-

Enzyme Screening (Small Scale): To a series of vials, add 3-bromo-2-fluoro-benzoic acid benzyl ester (e.g., 20 mg, 1 eq.), phosphate buffer (1 mL), and a small amount of co-solvent (e.g., 100 µL of tert-butanol or DMSO) to aid solubility.

-

Add a different immobilized lipase (e.g., 10 mg) to each vial.

-

Stir the mixtures at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Preparative Scale Hydrolysis (Based on optimal enzyme): In a round-bottom flask, dissolve 3-bromo-2-fluoro-benzoic acid benzyl ester (e.g., 1.0 g, 1 eq.) in the chosen co-solvent (e.g., 5-10 mL).

-

Add phosphate buffer (e.g., 20 mL) and the selected immobilized lipase (e.g., 100-200 mg).

-

Stir the reaction mixture at the optimized temperature (e.g., 35 °C) for the time determined during the screening (typically 24-72 hours).

-

Work-up:

-

Filter the reaction mixture to recover the immobilized lipase. The lipase can often be washed and reused.

-

Acidify the filtrate to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-2-fluoro-benzoic acid.

-

Purify by recrystallization or column chromatography if necessary.

-

Self-Validation: The progress of the reaction should be monitored for the disappearance of the starting material and the appearance of the carboxylic acid product. The structure of the final product should be confirmed by NMR and mass spectrometry to ensure the bromo and fluoro substituents are intact.

Diagram of Enzymatic Hydrolysis Workflow:

Caption: Workflow for lipase-catalyzed selective hydrolysis.

Metal-Mediated Hydrolysis with Nickel Boride: A Rapid and Chemoselective Chemical Method

For cases where enzymatic methods may be slow or inefficient, a mild and rapid chemical method is desirable. The use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, has been shown to be highly effective for the chemoselective cleavage of benzyl esters.[1][10] This method is particularly attractive as it tolerates a wide range of other functional groups, including other ester types and, importantly, aryl halides.[1]

Causality Behind Experimental Choices:

The reaction proceeds under neutral conditions at room temperature, which significantly reduces the risk of dehalogenation that can occur under harsh acidic or basic conditions. Methanol is reported to be the optimal solvent for this transformation.[1] The active nickel boride species is generated in the reaction mixture and is believed to coordinate to the ester oxygen, facilitating the cleavage of the benzyl C-O bond. The mildness of the conditions and the high chemoselectivity make this a promising alternative to traditional hydrogenolysis, which can be prone to dehalogenation of aryl halides.

Experimental Protocol: Nickel Boride Mediated Hydrolysis

Materials:

-

3-Bromo-2-fluoro-benzoic acid benzyl ester

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Magnetic stirrer

-

Reaction vessel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-fluoro-benzoic acid benzyl ester (1.0 eq.) and nickel(II) chloride hexahydrate (2.0 eq.) in methanol.

-

Reagent Addition: Cool the solution in an ice bath. Carefully and portion-wise, add sodium borohydride (6.0 eq.) to the stirred solution. A black precipitate of nickel boride will form, and hydrogen gas will be evolved. Caution: Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Quench the reaction by carefully adding 1 M HCl until the black precipitate dissolves and the solution becomes acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Self-Validation: The formation of the carboxylic acid and the retention of the bromo and fluoro substituents should be confirmed by spectroscopic methods (NMR, MS). Comparing the starting material and product via TLC or HPLC will indicate the completion of the reaction.

Diagram of Nickel Boride Mediated Hydrolysis Mechanism:

Sources

- 1. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

- 2. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Modulation of the Biocatalytic Properties of a Novel Lipase from Psychrophilic Serratia sp. (USBA-GBX-513) by Different Immobilization Strategies [mdpi.com]

- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Functionalization of Benzyl 3-Bromo-2-fluorobenzoate

Executive Summary & Chemical Context

The strategic design of small molecule therapeutics, particularly protein kinase inhibitors, frequently relies on highly functionalized aromatic scaffolds[1]. Benzyl 3-bromo-2-fluorobenzoate represents a privileged building block in this domain. The molecule offers three distinct, orthogonally reactive sites:

-

C3-Bromide: The primary handle for transition-metal-catalyzed cross-coupling.

-

C2-Fluorine: A stereoelectronic modulator that influences both the reactivity of the adjacent C-Br bond and the final binding affinity of the drug target.

-

C1-Benzyl Ester: A robust protecting group that prevents catalyst poisoning by free carboxylates and allows for mild, neutral deprotection (hydrogenolysis) later in the synthetic sequence.

This application note provides a comprehensive, mechanistically grounded guide to the palladium-catalyzed functionalization of this substrate, focusing on Suzuki-Miyaura and Buchwald-Hartwig couplings.

Structural & Mechanistic Rationale (The "Why")

To achieve high yields and avoid common pitfalls (e.g., protodehalogenation or catalyst deactivation), one must understand the stereoelectronic microenvironment of the substrate.

The Ortho-Fluoro Effect on Oxidative Addition

The C-F bond is highly polarized, exerting a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the adjacent C-Br bond. Consequently, the initial oxidative addition of the electron-rich Pd(0) species into the C3-Br bond is significantly accelerated compared to an unsubstituted bromobenzene[2].

Steric Bottlenecks and Ligand Selection

While oxidative addition is fast, the reductive elimination step—where the newly formed C-C or C-N bond is expelled from the Pd(II) center—can become the rate-limiting bottleneck. The steric bulk of the ortho-fluorine and the meta-ester group crowds the palladium coordination sphere. To overcome this, sterically demanding, electron-rich ligands are required[3].

-

For Suzuki Couplings: Bidentate ligands like dppf force a cis-geometry on the Pd(II) intermediate, geometrically pre-organizing the complex for rapid reductive elimination.

-

For Buchwald-Hartwig Aminations: Biaryl dialkylphosphines like XPhos are critical. Their massive steric profile prevents the formation of unreactive bis-ligated Pd(II) dead-ends and accelerates the expulsion of the bulky product.

The Benzyl Ester Advantage

Using a free 3-bromo-2-fluorobenzoic acid directly in cross-coupling often leads to poor yields due to the carboxylate coordinating to the palladium center, forming stable, unreactive palladacycles. While methyl or ethyl esters solve this, their subsequent removal requires harsh aqueous base (e.g., LiOH/THF/H₂O), which can hydrolyze sensitive amides or epimerize stereocenters introduced during the coupling. The benzyl ester is strategically chosen because it is completely stable to the basic coupling conditions but can be cleaved under perfectly neutral conditions via Pd/C-catalyzed hydrogenolysis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of Benzyl 3-bromo-2-fluorobenzoate.

Quantitative Data Insights: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions for the Suzuki-Miyaura coupling of Benzyl 3-bromo-2-fluorobenzoate with a model arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale & Observation |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | Prototypical catalyst; sluggish reductive elimination due to ortho-F steric hindrance. High levels of protodehalogenation observed. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 | Bidentate ligand forces cis-geometry, accelerating reductive elimination. Excellent functional group tolerance. |

| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (10:1) | 80 | 94 | Bulky, electron-rich biaryl phosphine highly effective for ortho-substituted arenes[3]. |

| 4 | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O (5:1) | 100 | 62 | Ester hydrolysis side-reaction triggered by high temperature and highly soluble cesium base. |

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes the robust Pd(dppf)Cl₂ system, which provides an optimal balance of reactivity and operational simplicity for ortho-fluoroaryl bromides.

Reagents:

-

Benzyl 3-bromo-2-fluorobenzoate (1.0 equiv, 1.0 mmol, 309 mg)

-

Arylboronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 41 mg)

-

K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the benzyl 3-bromo-2-fluorobenzoate, arylboronic acid, and K₂CO₃.

-

Degassing (Critical Step): Add the 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II)-peroxo species, terminating the catalytic cycle.

-

Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the tube.

-

Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4–6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

-

Visual Cue: The reaction will transition from a reddish suspension to a dark, homogeneous amber solution upon reaching 90 °C, indicating the formation of the active catalytic species.

-

Analytical Cue: Monitor by LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M / M+2) at m/z ~309/311. Complete consumption of this doublet alongside the appearance of the product mass validates reaction completion.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of anilines or aliphatic amines at the C3 position, a highly active catalyst system is required to overcome the steric hindrance of the ortho-fluorine[1][3].

Reagents:

-

Benzyl 3-bromo-2-fluorobenzoate (1.0 equiv, 1.0 mmol)

-

Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

-

Pd(OAc)₂ (0.04 equiv, 0.04 mmol, 9 mg)

-

XPhos (0.08 equiv, 0.08 mmol, 38 mg)

-

Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

-

Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox (or using strict standard Schlenk techniques), charge a vial with Pd(OAc)₂, XPhos, and Cs₂CO₃.

-

Solvent & Substrate Addition: Add anhydrous Toluene, followed by the aryl bromide and the amine. Seal the vial with a PTFE-lined septum cap.

-

Reaction: Heat the mixture at 100 °C for 12 hours. Causality: Toluene is chosen over polar solvents like DMF to suppress the competitive SₙAr displacement of the ortho-fluorine by the amine.

-

Workup: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Purify via flash chromatography.

Self-Validation & Quality Control:

-

Visual Cue: The exclusion of moisture is validated if no black precipitate (Pd black) forms during the first 30 minutes of heating.

-

Analytical Cue: TLC (UV 254 nm). If coupling an aniline, the resulting diarylamine product often exhibits distinct blue/green fluorescence under 365 nm UV light, providing an immediate qualitative confirmation of C-N bond formation.

Orthogonal Deprotection Strategy

Once the C3 position is successfully functionalized, the benzyl ester can be cleanly removed to yield the free carboxylic acid, ready for subsequent amide coupling (e.g., in the final stages of kinase inhibitor synthesis).

Figure 2: Synthetic workflow demonstrating orthogonal functionalization and deprotection.

Hydrogenolysis Protocol: Dissolve the coupled product in Methanol or EtOAc. Add 10 wt% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 2–4 hours. Filter through Celite and concentrate to isolate the pure 3-functionalized-2-fluorobenzoic acid in near-quantitative yield.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications1

-

Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis White Rose Research Online 3

-

Palladium–mediated organofluorine chemistry Universidad de Valladolid (UVa) 2

Sources